3,3-difluoro-N-[(oxolan-2-yl)methyl]cyclobutane-1-carboxamide
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Overview
Description
3,3-difluoro-N-[(oxolan-2-yl)methyl]cyclobutane-1-carboxamide: is a synthetic organic compound characterized by the presence of a cyclobutane ring substituted with difluoromethyl and carboxamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-difluoro-N-[(oxolan-2-yl)methyl]cyclobutane-1-carboxamide typically involves the following steps:
Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a involving suitable precursors.
Introduction of Difluoromethyl Group: The difluoromethyl group is introduced using reagents such as difluoromethyl halides under controlled conditions.
Attachment of the Oxolan-2-ylmethyl Group: The oxolan-2-ylmethyl group is attached through a nucleophilic substitution reaction, where the oxolan-2-ylmethyl moiety acts as a nucleophile.
Formation of the Carboxamide Group: The carboxamide group is formed by reacting the intermediate with an appropriate amine under amide bond-forming conditions.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of advanced catalysts, optimized reaction conditions, and purification techniques.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclobutane ring, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.
Substitution: The difluoromethyl group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Oxidized cyclobutane derivatives.
Reduction: Amine derivatives.
Substitution: Substituted cyclobutane derivatives with various functional groups.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry.
Biology:
Biochemical Studies: It is used in biochemical studies to understand the interactions of fluorinated compounds with biological systems.
Medicine:
Drug Development: The compound’s unique structure makes it a candidate for drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry:
Material Science: It is explored for applications in material science, including the development of new polymers and advanced materials.
Mechanism of Action
The mechanism of action of 3,3-difluoro-N-[(oxolan-2-yl)methyl]cyclobutane-1-carboxamide involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of biological pathways. The cyclobutane ring provides structural rigidity, which can influence the compound’s overall biological activity.
Comparison with Similar Compounds
3,3-difluoro-2-oxindoles: These compounds share the difluoromethyl group and have similar applications in drug development.
3,3-difluoro-1,2-diarylcyclopropenes: These compounds are used in deoxyfluorination reactions and have applications in organic synthesis.
Uniqueness:
Structural Features: The presence of both the oxolan-2-ylmethyl and cyclobutane moieties makes 3,3-difluoro-N-[(oxolan-2-yl)methyl]cyclobutane-1-carboxamide unique compared to other difluorinated compounds.
Applications: Its diverse applications in chemistry, biology, medicine, and industry highlight its versatility and potential for further research.
Properties
IUPAC Name |
3,3-difluoro-N-(oxolan-2-ylmethyl)cyclobutane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15F2NO2/c11-10(12)4-7(5-10)9(14)13-6-8-2-1-3-15-8/h7-8H,1-6H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIFNKDFWRNXLCY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)C2CC(C2)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15F2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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